molecular formula C15H23N7O B12641061 N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide

Cat. No.: B12641061
M. Wt: 317.39 g/mol
InChI Key: RCTADCSJXGLJEM-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide is a complex organic compound that features a pyrrolidine ring, a purine base, and an alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 1-ethylpyrrolidine with formaldehyde and a suitable amine to form the intermediate N-[(1-ethylpyrrolidin-2-yl)methyl]amine . This intermediate is then reacted with a purine derivative under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and purine base play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H23N7O

Molecular Weight

317.39 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7H-purin-6-ylamino)propanamide

InChI

InChI=1S/C15H23N7O/c1-2-22-7-3-4-11(22)8-17-12(23)5-6-16-14-13-15(19-9-18-13)21-10-20-14/h9-11H,2-8H2,1H3,(H,17,23)(H2,16,18,19,20,21)

InChI Key

RCTADCSJXGLJEM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)CCNC2=NC=NC3=C2NC=N3

Origin of Product

United States

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